Compound Description: IMB-0523 is a novel anti-HBV agent that exhibits broad-spectrum antiviral activity against HIV-1, HCV, and EV71. Its mechanism of action involves increasing intracellular levels of APOBEC3G (A3G), which can inhibit HBV replication. IMB-0523 demonstrated higher anti-HBV activity in both wild-type and drug-resistant HBV compared to lamivudine (3TC). [] Furthermore, it showed low acute toxicity in mice and promising pharmacokinetic properties in rats. [] In vivo studies with DHBV-infected ducks also confirmed its potent anti-HBV activity. []
5-Chloro-2-Methoxy-N-(2-(4-Methoxy-3-(Methylamino)Thiocarbonylaminosulfonylphenyl)Ethyl)Benzamide Sodium Salt
Compound Description: This compound exists in various crystalline forms and is described in patent literature focusing on its preparation, potential uses, and pharmaceutical formulations. [, ] Specific details regarding its biological activity are not provided in the abstracts.
Relevance: This compound shares the benzamide core structure with N-benzyl-4-methoxy-3-[(methylamino)sulfonyl]benzamide. Importantly, both compounds have a methoxy group at the 4-position and a methylamino group at the 3-position on the benzamide ring. [] Furthermore, both feature a sulfonyl group, although they differ in the substituent attached to the sulfonyl moiety. The presence of these shared functionalities suggests potential similarities in their chemical and potentially biological properties.
Compound Description: YM-09151-2 is a potent neuroleptic agent with antipsychotic activity. [, , ] It exhibits a significantly higher potency compared to haloperidol and metoclopramide in inhibiting apomorphine-induced stereotyped behavior in rats. [] Additionally, YM-09151-2 shows a favorable ratio of antistereotypic activity to cataleptogenicity, suggesting fewer side effects compared to other neuroleptics. [] The compound has been radiolabeled with carbon-14 and deuterium for metabolic and pharmacokinetic studies. [] Comparative pharmacokinetic studies in rats, dogs, and monkeys revealed species-dependent differences in absorption, distribution, metabolism, and excretion. []
Relevance: Although YM-09151-2 differs from N-benzyl-4-methoxy-3-[(methylamino)sulfonyl]benzamide in its N-substituent (1-benzyl-2-methylpyrrolidin-3-yl instead of benzyl) and the presence of chlorine at the 5-position of the benzamide ring, both compounds share a crucial structural feature: a methylamino group at the 4-position of the benzamide ring. [] This shared moiety might indicate similar binding interactions or pharmacological properties.
Compound Description: PipISB is a highly selective and potent CB1 receptor ligand, making it a promising candidate for imaging brain CB1 receptors using positron emission tomography (PET). [] The compound has been successfully radiolabeled with carbon-11 and fluorine-18 for PET imaging studies. []
Relevance: PipISB and N-benzyl-4-methoxy-3-[(methylamino)sulfonyl]benzamide share a common benzamide core structure with a benzyl substituent on the nitrogen atom. [] Additionally, both compounds feature a sulfonyl group linked to an aromatic ring, although the specific aromatic moieties differ (indole in PipISB and benzene in the target compound). These structural similarities may translate to shared binding properties or pharmacological activities.
N-benzyl-2-methoxy-5-propargyloxybenzoamides
Compound Description: This family of compounds exhibits potent herbicidal activity by interfering with plastoquinone biosynthesis in plants, leading to a bleaching effect on newly grown leaves. [] Structure-activity relationship studies revealed that the introduction of a propargyloxy group at the 5-position of the benzoyl ring and fluorine or methyl group at the 3- or 4-position of the benzyl ring enhances the herbicidal activity. [] Some members of this family displayed comparable herbicidal activity to mesotrione and diflufenican. []
Relevance: While differing in the substitution pattern on the benzamide core, N-benzyl-2-methoxy-5-propargyloxybenzoamides belong to the same chemical class as N-benzyl-4-methoxy-3-[(methylamino)sulfonyl]benzamide. [] Both compounds feature a benzyl group attached to the nitrogen of the benzamide moiety, signifying a potential for similar chemical properties.
Compound Description: ZENECA ZD3523 is a potent, orally active leukotriene receptor antagonist with a high affinity for the leukotriene receptor. [] It exhibited a Ki of 0.42 nM for displacement of [3H]LTD4 on guinea pig lung membranes, a pKB of 10.13 +/- 0.14 versus LTE4 on guinea pig trachea, and an oral ED50 of 1.14 μmol/kg against LTD4-induced bronchoconstriction in guinea pigs. [] The R enantiomer was found to be modestly more potent than the S enantiomer. [] The compound displayed selectivity as a leukotriene receptor antagonist in various functional assays. []
Relevance: While ZENECA ZD3523 features an indole moiety instead of a benzene ring linked to the benzamide core, both this compound and N-benzyl-4-methoxy-3-[(methylamino)sulfonyl]benzamide share a key structural element: a sulfonyl group attached to an aromatic ring. [] Furthermore, both compounds have a methoxy group on the benzamide ring, though at different positions. These shared functionalities suggest a potential for similar chemical and possibly biological properties.
Compound Description: This series of compounds exhibits anti-acetylcholinesterase (anti-AChE) activity, with some members showing nanomolar potency. [] Structure-activity relationship studies revealed that incorporating a bulky moiety in the para position of the benzamide ring and introducing alkyl or phenyl groups on the benzamide nitrogen atom significantly enhanced activity. [] One particularly potent inhibitor, 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidine hydrochloride (IC50 = 0.56 nM), exhibited a marked increase in acetylcholine content in the cerebral vortex and hippocampus of rats at a dose of 3 mg/kg. []
Relevance: While structurally distinct from N-benzyl-4-methoxy-3-[(methylamino)sulfonyl]benzamide, both compound classes contain a core benzamide structure. [] This shared pharmacophore suggests a possible starting point for exploring potential similarities in their binding interactions and biological activities.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.